1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate
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Overview
Description
1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H19NO5 and a molecular weight of 257.28 g/mol . It is commonly used in organic synthesis and serves as an intermediate in the preparation of various pharmaceuticals and biologically active molecules .
Mechanism of Action
Target of Action
This compound is a useful intermediate in organic synthesis , and its targets would depend on the specific reactions it is involved in.
Action Environment
It is known that the compound’s stability is related to the ph of the solution it is in . In a more acidic environment (pH < 2), the Boc protecting group may undergo hydrolysis, reducing the stability of the compound. In a neutral or slightly acidic environment (pH 4-6), it can exist relatively stably .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate can be synthesized through the reaction of 3-hydroxy-1-boc-pyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through standard techniques such as column chromatography.
Industrial Production Methods
In industrial settings, the synthesis of ethyl 1-boc-2-oxopyrrolidine-3-carboxylate may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency . The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives .
Scientific Research Applications
1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate can be compared with similar compounds such as:
1-boc-3-pyrrolidinone: Similar in structure but lacks the ethyl ester group.
Ethyl 2-oxopyrrolidine-3-carboxylate: Similar but without the boc protecting group.
Ethyl ®-1-boc-4-oxopiperidine-2-carboxylate: A related compound with a piperidine ring instead of a pyrrolidine ring.
These comparisons highlight the unique structural features and reactivity of ethyl 1-boc-2-oxopyrrolidine-3-carboxylate, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 2-oxopyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-13(9(8)14)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHTXTVNVCVIBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1=O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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